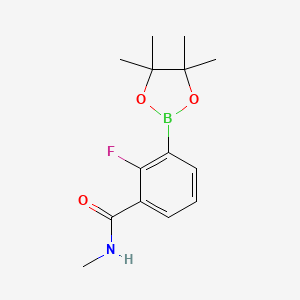

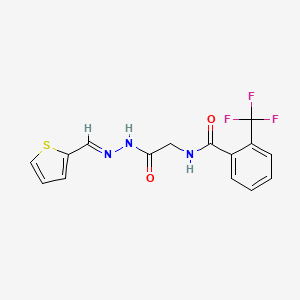

![molecular formula C14H15FN2O3 B2521183 2-6-Fluoro-2-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazol-1-ylacetic acid CAS No. 2197056-80-5](/img/structure/B2521183.png)

2-6-Fluoro-2-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazol-1-ylacetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "2-6-Fluoro-2-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazol-1-ylacetic acid" appears to be a fluorinated heterocyclic compound that may have potential biological activity due to the presence of the benzimidazole moiety and the fluorine atom. Fluorinated compounds are often of interest in medicinal chemistry due to their ability to modulate the biological properties of molecules .

Synthesis Analysis

The synthesis of fluorinated imidazole derivatives, such as those mentioned in the provided papers, typically involves the formation of the imidazole ring followed by the introduction of a fluorine atom. For example, the synthesis of fluoromethylated imidazo[1,2-a]pyrimidines and benzimidazo[1,2-a]pyrimidines was achieved through a Michael addition/intramolecular cyclization reaction, starting from 2-amino imidazole derivatives . This suggests that a similar synthetic strategy could be employed for the synthesis of the compound , with modifications to introduce the tetrahydro-2H-pyran-4-yl group and the acetic acid moiety.

Molecular Structure Analysis

The molecular structure of the compound includes several key features: a benzimidazole core, a fluorine atom, and a tetrahydro-2H-pyran ring. The presence of the fluorine atom is significant as it can influence the electronic properties of the molecule and potentially improve its metabolic stability . The tetrahydro-2H-pyran ring is a common structural motif in drug molecules, often contributing to improved solubility and bioavailability.

Chemical Reactions Analysis

The reactivity of the compound would likely be influenced by the presence of the benzimidazole and tetrahydro-2H-pyran moieties. The fluorine atom could be a site for nucleophilic aromatic substitution reactions, as seen in the synthesis of pyrazolo[1,5-a][1,4]benzodiazepines, where fluorine in 2-fluoro-5-nitrobenzophenone was substituted by nucleophiles . The acetic acid moiety could also participate in esterification or amidation reactions, depending on the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The fluorine atom is likely to increase the lipophilicity of the molecule, while the tetrahydro-2H-pyran ring could enhance solubility in organic solvents. The benzimidazole core may contribute to the molecule's ability to engage in hydrogen bonding, which could affect its binding to biological targets. The presence of chiral centers in the molecule could also lead to the existence of stereoisomers with different biological activities, as seen with the 2-substituted-6-fluoro-2,3-dihydrospiro[4H-1-benzopyran-4, 4'-imidazolidine]-2',5'-diones, where the 2S,4S isomers were more potent aldose reductase inhibitors .

Aplicaciones Científicas De Investigación

Synthesis of Derivatives with Biological Activities

Research has focused on synthesizing derivatives of imidazolyl acetic acid compounds, demonstrating significant anti-inflammatory and analgesic activities. These compounds, including variations of benzimidazole derivatives, have been evaluated for their biological efficacy in models of inflammation and pain, indicating their potential for therapeutic applications (Khalifa & Abdelbaky, 2008).

Development of Imaging Agents

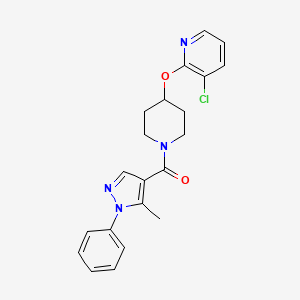

Fluoro-substituted imidazolines and pyrimidines have been synthesized for studying the peripheral benzodiazepine receptor using positron emission tomography (PET), highlighting their application in neurodegenerative disorder imaging. These compounds showed high affinity and selectivity for peripheral over central benzodiazepine receptors, underscoring their potential use in medical diagnostics (Fookes et al., 2008).

Fluorescent Sensors and Probes

A ratiometric fluorescent sensor based on a benzimidazole platform has been developed for selective recognition of Al3+ ions, showcasing the utility of such compounds in detecting specific ions in environmental and biological contexts. This sensor operates via a charge transfer mechanism, providing a sensitive tool for analytical applications (Jeyanthi et al., 2013).

Anti-Cancer Activities

Novel fluoro-substituted benzopyran compounds have been synthesized and tested for their anti-lung cancer activities. These compounds, through various synthetic routes, have demonstrated cytotoxic activities against human cancer cell lines at low concentrations, suggesting their potential in developing new anticancer therapies (Hammam et al., 2005).

Pharmaceutical Development

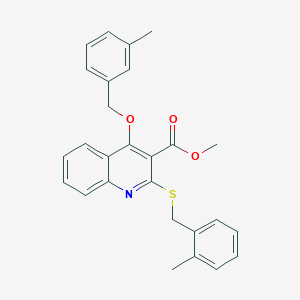

Derivatives of imidazole, such as 4-[5-Fluoro-3-[4-(2-methyl-1H-imidazol-1-yl)benzyloxy]phenyl]-3,4,5,6-tetrahydro-2H-pyran-4-carboxamide, have been identified as potent inhibitors of 5-lipoxygenase, with improved pharmacokinetic and toxicological profiles. These findings contribute to the development of orally active medications for diseases involving the 5-lipoxygenase pathway (Mano et al., 2004).

Propiedades

IUPAC Name |

2-[6-fluoro-2-(oxan-4-yl)benzimidazol-1-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15FN2O3/c15-10-1-2-11-12(7-10)17(8-13(18)19)14(16-11)9-3-5-20-6-4-9/h1-2,7,9H,3-6,8H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZCYYYBWOIHTTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C2=NC3=C(N2CC(=O)O)C=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2521103.png)

![4,7,8-Trimethyl-2-(3-methylbutyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2521104.png)

![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N-methylpyridin-4-amine](/img/structure/B2521109.png)

![6-Oxaspiro[4.5]decan-9-yl methanesulfonate](/img/structure/B2521111.png)

![2-(8-bromo-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-phenethylacetamide](/img/structure/B2521114.png)

![2-[(4-Methylphenyl)methyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2521122.png)